molecular formula C16H24N4O3 B3092620 tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate CAS No. 1233243-62-3

tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate

Cat. No.: B3092620
CAS No.: 1233243-62-3
M. Wt: 320.39 g/mol
InChI Key: XNXLELZXYPNZRJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate (CAS 1233243-62-3) is a high-purity chemical building block primarily utilized in medicinal chemistry and drug discovery research . This compound features a piperazine core, a privileged scaffold in pharmaceutical development known for its wide spectrum of biological activities, which may include anti-inflammatory, antibacterial, antimalarial, and anticancer properties, making it a versatile intermediate for constructing novel bioactive molecules . The (Z)-N'-hydroxycarbamimidoyl moiety is a key functional group of significant research interest for the design and synthesis of potential enzyme inhibitors . The molecular structure of related piperazine derivatives has been confirmed through techniques such as X-ray crystallography, revealing specific conformational data including chair conformation of the piperazine ring and intricate hydrogen-bonding motifs that can influence the compound's solid-state properties and intermolecular interactions . Researchers value this compound for exploring structure-activity relationships (SAR) and as a key precursor in synthesizing more complex chemical entities. The Boc (tert-butoxycarbonyl) protecting group enhances the molecule's utility by allowing for selective deprotection under mild acidic conditions, facilitating straightforward further functionalization on the piperazine nitrogen . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals.

Properties

CAS No.

1233243-62-3

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

tert-butyl 4-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H24N4O3/c1-16(2,3)23-15(21)20-10-8-19(9-11-20)13-6-4-12(5-7-13)14(17)18-22/h4-7,22H,8-11H2,1-3H3,(H2,17,18)

InChI Key

XNXLELZXYPNZRJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=NO)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)/C(=N\O)/N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group and the hydroxycarbamimidoyl moiety. The reaction conditions often require the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The BOC group is labile under acidic conditions, enabling controlled deprotection:

  • Reagent : Trifluoroacetic acid (TFA) or HCl in dioxane.

  • Outcome : Generates a free piperazine amine, which can participate in nucleophilic reactions (e.g., alkylation, acylation) .

Reactivity of the Hydroxycarbamimidoyl Group

The amidoxime moiety (–NH–C(=NOH)–) exhibits dual nucleophilic-electrophilic character:

Cyclization Reactions

  • With carbonyl compounds : Forms 1,2,4-oxadiazoles under dehydrating conditions (e.g., POCl₃) .

  • Example :

    Amidoxime+RCOCl1 2 4 Oxadiazole+HCl+H2O\text{Amidoxime}+\text{RCOCl}\rightarrow \text{1 2 4 Oxadiazole}+\text{HCl}+\text{H}_2\text{O}

    This reaction is facilitated by the E-conformation of the C=N bond, which positions the –OH group trans to the piperazine ring .

Condensation with Aldehydes

  • Forms imine derivatives, useful for constructing heterocyclic scaffolds:

    Amidoxime+RCHOImine intermediateΔTriazole or Tetrazole\text{Amidoxime}+\text{RCHO}\rightarrow \text{Imine intermediate}\xrightarrow{\Delta}\text{Triazole or Tetrazole}

Piperazine Ring Functionalization

The secondary amine on the piperazine ring undergoes:

Alkylation/Acylation

  • Reagents : Alkyl halides, acyl chlorides.

  • Example : Reaction with 1-bromo-3-propanol yields tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (80% yield, K₂CO₃, CH₃CN, 95°C) .

Suzuki-Miyaura Coupling

  • The aryl group at the 4-position enables palladium-catalyzed cross-coupling with boronic acids, expanding structural diversity .

Stability and Degradation Pathways

  • Acidic Hydrolysis : The BOC group cleaves at pH < 3, while the amidoxime hydrolyzes to a carboxylic acid under prolonged acidic conditions .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol .

Biological Interactions

Though primarily a synthetic intermediate, its structural analogs demonstrate:

  • KRAS G12C Inhibition : Piperazine acrylamides disrupt SOS1-KRAS protein interactions via non-covalent binding .

  • Antimicrobial Activity : Depolarization of bacterial membranes via proton shuttle mechanisms .

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: : The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: : It is used in the synthesis of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxycarbamimidoyl moiety can form hydrogen bonds with target proteins, affecting their function. The piperazine ring can interact with various receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The (Z)-N'-hydroxycarbamimidoyl group in the target compound distinguishes it from sulfonamide, cyano, or trifluoromethyl analogs. This substituent likely enhances metal-binding capacity, making it relevant for targeting metalloenzymes .
  • Pyridyl analogs (e.g., Compound 41) with similar hydroxamic acid motifs demonstrate antibacterial activity, suggesting shared mechanisms .

Physicochemical Properties

Property Target Compound (Estimated) tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Molecular Weight ~375.4 g/mol 269.38 g/mol 287.35 g/mol
LogP ~2.1 (predicted) 1.8 2.5
H-Bond Acceptors 6 4 5
TPSA ~110 Ų 38.7 Ų 65.5 Ų

Analysis :

  • The target compound’s higher TPSA (due to the hydroxycarbamimidoyl group) suggests improved solubility compared to lipophilic analogs like the cyanophenyl derivative .
  • Reduced BBB permeability is anticipated compared to simpler piperidine-containing analogs .

Biological Activity

Tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate is a synthetic organic compound with notable biological activity. This article delves into its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C23H30N4O3
  • Molecular Weight : 410.5 g/mol
  • CAS Number : 1421266-71-8
  • Purity : Typically ≥95%

This compound features a piperazine ring, which is prevalent in various bioactive molecules, enhancing its interaction with biological targets.

This compound exhibits significant interactions with enzymes and proteins:

  • Enzyme Inhibition : The compound has been shown to inhibit proteases by binding to their active sites, preventing substrate access and subsequent catalysis.
  • Cell Signaling Modulation : It influences signaling pathways that regulate cell growth and differentiation. For instance, it can downregulate oncogenes and upregulate tumor suppressor genes in cancer cells, leading to inhibited proliferation and induced apoptosis.

Cellular Effects

The compound's effects on various cell types are profound:

  • Cancer Cells : In vitro studies indicate that it can significantly reduce the viability of several cancer cell lines by inducing apoptosis and altering gene expression profiles.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, particularly in oxidative stress models involving human neuronal cells .

The mechanism by which this compound exerts its biological effects involves:

  • Specific Binding Interactions : The hydroxycarbamimidoyl moiety forms hydrogen bonds with target proteins, influencing their function.
  • Allosteric Modulation : The piperazine ring interacts with various receptors, modulating their activity and contributing to the compound’s pharmacological profile.

Case Studies

  • Anticancer Activity :
    • A study evaluated the compound's cytotoxicity against various cancer cell lines, revealing an IC50 value of approximately 92.4 µM against a panel of 11 different cancer types, including colon adenocarcinoma and melanoma .
    • The compound selectively inhibited cell proliferation in HeLa (cervical) and CaCo-2 (colon) cells while promoting apoptosis through caspase activation pathways.
  • Neuroprotection :
    • In models of oxidative stress, the compound demonstrated protective effects against neuronal damage induced by tert-butyl hydroperoxide, outperforming standard antioxidants in some assays .

Summary of Biological Activities

Biological ActivityObservations
Enzyme InhibitionInhibits proteases; affects enzyme activity
Anticancer EffectsInduces apoptosis; alters gene expression
Neuroprotective PropertiesProtects neuronal cells from oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate
Reactant of Route 2
tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate

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